molecular formula C12H12F3NO B11733001 1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one

1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one

Cat. No.: B11733001
M. Wt: 243.22 g/mol
InChI Key: BJWWSCMTCOWXGU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is an organic compound with the molecular formula C12H12F3NO It is characterized by the presence of trifluoromethyl and phenylethylamino groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one can be synthesized through the reaction of trifluoroacetone with phenylethylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
  • 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol

Uniqueness

1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and phenylethylamino groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

1,1,1-trifluoro-4-(2-phenylethylamino)but-3-en-2-one

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)11(17)7-9-16-8-6-10-4-2-1-3-5-10/h1-5,7,9,16H,6,8H2

InChI Key

BJWWSCMTCOWXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC=CC(=O)C(F)(F)F

Origin of Product

United States

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